3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide is a complex organic compound notable for its unique structural features and diverse applications in scientific research. This compound is characterized by a pyridine ring that is substituted with both dimethylamino and trifluoromethyl groups, which significantly influence its chemical behavior and potential utility in various fields such as medicinal chemistry and materials science. The molecular formula of this compound is C17H18F3N3O, with a molecular weight of 337.34 g/mol.
This compound is classified under the category of benzamides, specifically as a derivative of pyridine. It is synthesized primarily for research purposes, particularly in the fields of organic synthesis and pharmacology. The compound has been investigated for its potential biological activities, making it a subject of interest in drug discovery.
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide typically involves several key steps:
The molecular structure of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide features:
The structural representation can be summarized in the following data:
Property | Value |
---|---|
Molecular Formula | C17H18F3N3O |
Molecular Weight | 337.34 g/mol |
IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzamide |
InChI Key | VTIFVQUSBBIURW-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F |
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide can undergo various chemical reactions:
The mechanism of action for 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide involves its interaction with specific molecular targets within biological systems. The presence of dimethylamino and trifluoromethyl groups enhances its binding affinity towards certain enzymes or receptors, potentially modulating various biochemical pathways. These interactions may lead to significant biological effects, making it a candidate for further pharmacological studies.
The physical properties of this compound include:
Key chemical properties include:
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide has several applications in scientific research:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: